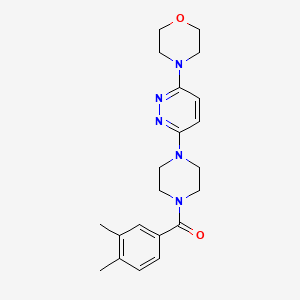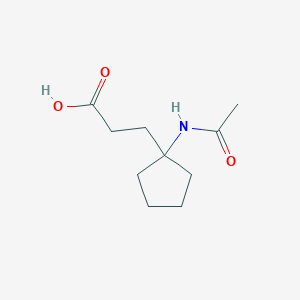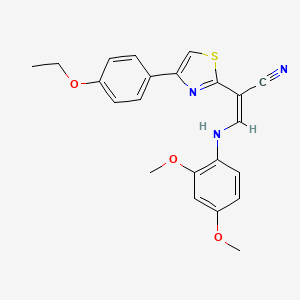![molecular formula C11H10F5NO B2416163 N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide CAS No. 2329234-65-1](/img/structure/B2416163.png)
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide, also known as DFB or DFB-Butanamide, is a synthetic compound that has been extensively used in scientific research for its pharmacological properties. DFB-Butanamide has been found to have potential therapeutic applications in various medical fields, including cancer, inflammation, and pain management.
Applications De Recherche Scientifique
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has been found to have potential therapeutic applications in various medical fields, including cancer, inflammation, and pain management. In cancer research, N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Inflammation and pain management research have also shown that N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has anti-inflammatory and analgesic properties.
Mécanisme D'action
The exact mechanism of action of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide is not fully understood. However, studies have shown that it interacts with the TRPV1 receptor, which is involved in the regulation of pain and inflammation. N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has been found to inhibit the activity of the TRPV1 receptor, leading to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has been found to have various biochemical and physiological effects. In cancer research, N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In inflammation and pain management research, N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has also been found to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins that cause inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities of the compound. N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has also been found to have high solubility in various solvents, making it easy to dissolve in experimental solutions. However, N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has some limitations for lab experiments. It has been found to be unstable in acidic conditions, which can affect its activity. Additionally, N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has been found to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has shown promising potential for therapeutic applications in various medical fields. Future research should focus on improving the stability and bioavailability of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide to enhance its effectiveness in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide and its interactions with other receptors and enzymes. Studies should also investigate the potential side effects of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide and its toxicity levels to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide involves the reaction between 2,4-difluorobenzyl chloride and 4,4,4-trifluorobutanoyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous tetrahydrofuran (THF) at room temperature, and the resulting product is purified by column chromatography. The yield of the synthesis method is reported to be around 50%.
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4,4,4-trifluorobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5NO/c12-8-2-1-7(9(13)5-8)6-17-10(18)3-4-11(14,15)16/h1-2,5H,3-4,6H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYWNOXPKGDPJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)CCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2416088.png)
![6-[(2-Ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B2416089.png)
![5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2416090.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)
![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)

![1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2416100.png)
